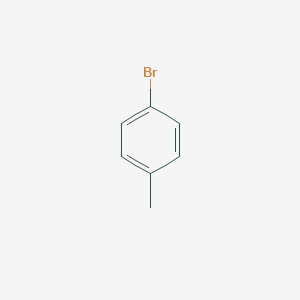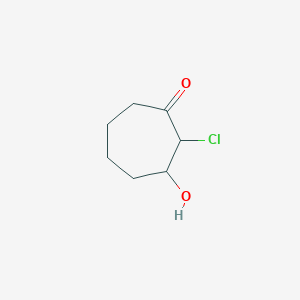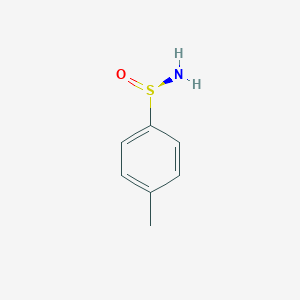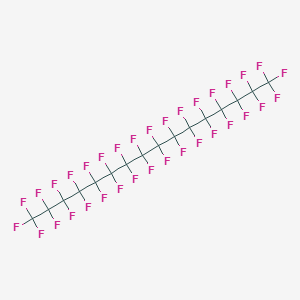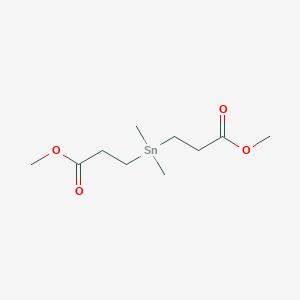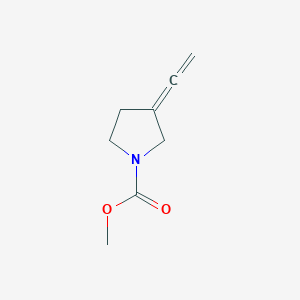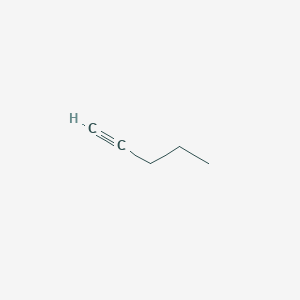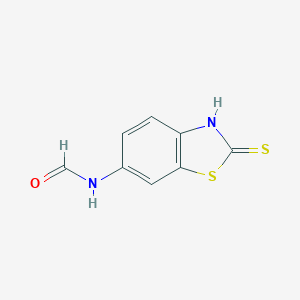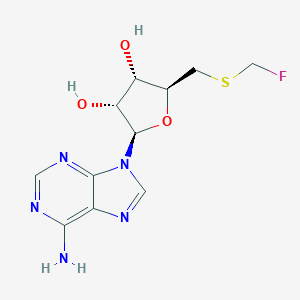
5'-Deoxy-5'-((monofluoromethyl)thio)adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5'-Deoxy-5'-((monofluoromethyl)thio)adenosine, also known as MTA-F, is a modified form of adenosine that has shown promising results in scientific research. This compound has gained attention due to its potential applications in cancer treatment, as well as its ability to modulate immune responses. In
Mecanismo De Acción
5'-Deoxy-5'-((monofluoromethyl)thio)adenosine acts as a potent inhibitor of S-adenosylhomocysteine hydrolase (SAHH), an enzyme involved in the metabolism of adenosine. By inhibiting SAHH, 5'-Deoxy-5'-((monofluoromethyl)thio)adenosine causes an accumulation of adenosine and S-adenosylhomocysteine (SAH) in cells. This accumulation leads to the activation of signaling pathways that induce apoptosis in cancer cells and modulate immune responses.
Efectos Bioquímicos Y Fisiológicos
5'-Deoxy-5'-((monofluoromethyl)thio)adenosine has been shown to have a range of biochemical and physiological effects. In cancer cells, 5'-Deoxy-5'-((monofluoromethyl)thio)adenosine induces apoptosis by activating the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from mitochondria, which triggers a cascade of events leading to cell death. 5'-Deoxy-5'-((monofluoromethyl)thio)adenosine has also been shown to regulate the activity of immune cells, including T cells and macrophages. This regulation leads to decreased inflammation and improved immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5'-Deoxy-5'-((monofluoromethyl)thio)adenosine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. Additionally, its selective toxicity towards cancer cells makes it a valuable tool for studying cancer biology and developing cancer therapies. However, there are also limitations to using 5'-Deoxy-5'-((monofluoromethyl)thio)adenosine in lab experiments. Its mechanism of action is complex and not fully understood, which can make it difficult to interpret results. Additionally, 5'-Deoxy-5'-((monofluoromethyl)thio)adenosine can be expensive to produce, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for research involving 5'-Deoxy-5'-((monofluoromethyl)thio)adenosine. One area of interest is in developing combination therapies that use 5'-Deoxy-5'-((monofluoromethyl)thio)adenosine in conjunction with other cancer treatments, such as chemotherapy or radiation therapy. Another direction is in investigating the potential use of 5'-Deoxy-5'-((monofluoromethyl)thio)adenosine in treating autoimmune disorders and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 5'-Deoxy-5'-((monofluoromethyl)thio)adenosine and its potential applications in other areas of medicine.
Métodos De Síntesis
5'-Deoxy-5'-((monofluoromethyl)thio)adenosine can be synthesized through a multistep process involving the reaction of adenosine with a fluorinated thiol reagent. The resulting product is then purified using chromatography techniques. This synthesis method has been optimized to produce high yields of pure 5'-Deoxy-5'-((monofluoromethyl)thio)adenosine, making it a viable option for research purposes.
Aplicaciones Científicas De Investigación
5'-Deoxy-5'-((monofluoromethyl)thio)adenosine has been investigated for its potential use in cancer treatment. Studies have shown that 5'-Deoxy-5'-((monofluoromethyl)thio)adenosine can induce apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells unharmed. This selective toxicity makes 5'-Deoxy-5'-((monofluoromethyl)thio)adenosine an attractive candidate for developing cancer therapies. Additionally, 5'-Deoxy-5'-((monofluoromethyl)thio)adenosine has been shown to modulate immune responses by regulating the activity of immune cells. This has potential applications in treating autoimmune disorders and inflammatory diseases.
Propiedades
Número CAS |
118560-47-7 |
|---|---|
Nombre del producto |
5'-Deoxy-5'-((monofluoromethyl)thio)adenosine |
Fórmula molecular |
C11H14FN5O3S |
Peso molecular |
315.33 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(fluoromethylsulfanylmethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H14FN5O3S/c12-2-21-1-5-7(18)8(19)11(20-5)17-4-16-6-9(13)14-3-15-10(6)17/h3-5,7-8,11,18-19H,1-2H2,(H2,13,14,15)/t5-,7-,8-,11-/m1/s1 |
Clave InChI |
ODBRSICVCFEIMK-IOSLPCCCSA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSCF)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCF)O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCF)O)O)N |
Otros números CAS |
118560-47-7 |
Sinónimos |
5'-deoxy-5'-((monofluoromethyl)thio)adenosine 5'-DMFTA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



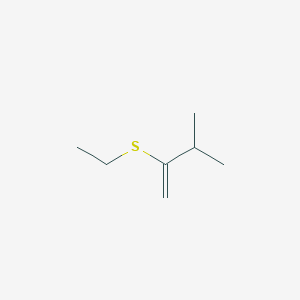
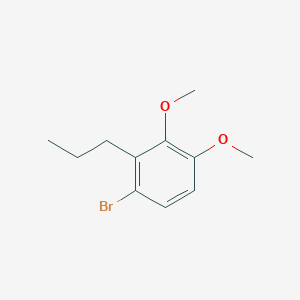
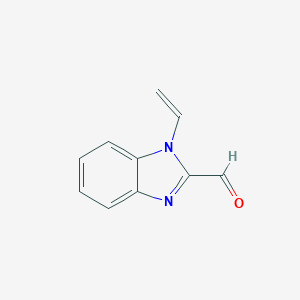
![5-(4-Chloro-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B48996.png)
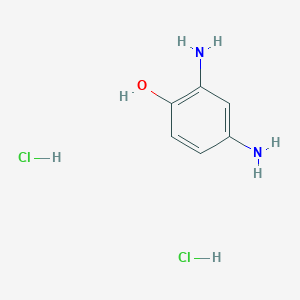
![Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI)](/img/structure/B49001.png)
